1,3-Dimethyl-2-cyano-1-nitrosoguanidine

Description

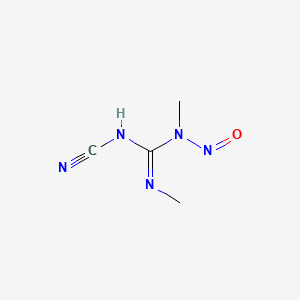

Structure

2D Structure

3D Structure

Properties

CAS No. |

75511-49-8 |

|---|---|

Molecular Formula |

C4H7N5O |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

3-cyano-1,2-dimethyl-1-nitrosoguanidine |

InChI |

InChI=1S/C4H7N5O/c1-6-4(7-3-5)9(2)8-10/h1-2H3,(H,6,7) |

InChI Key |

AULRZVFXGKGHQN-UHFFFAOYSA-N |

SMILES |

CN=C(NC#N)N(C)N=O |

Canonical SMILES |

CN=C(NC#N)N(C)N=O |

Other CAS No. |

75511-49-8 |

Synonyms |

1,3-dimethyl-2-cyano-1-nitrosoguanidine cyanoDMNG |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dimethyl 2 Cyano 1 Nitrosoguanidine

Classical Synthetic Pathways and Precursor Chemistry

The primary precursor for the synthesis of 1,3-Dimethyl-2-cyano-1-nitrosoguanidine is 1,3-dimethyl-2-cyanoguanidine. The classical synthesis of this precursor typically involves the reaction of methylamine (B109427) with dicyandiamide (B1669379) (2-cyanoguanidine). google.comsciencemadness.org This reaction is a nucleophilic addition of the amine to one of the nitrile groups of dicyandiamide, followed by rearrangement.

The subsequent and crucial step is the nitrosation of 1,3-dimethyl-2-cyanoguanidine. This transformation is classically achieved by treating the precursor with a nitrosating agent under acidic conditions. nih.govusp.org A common and effective nitrosating agent for this purpose is sodium nitrite (B80452) (NaNO₂) in the presence of a mineral acid, such as hydrochloric acid (HCl), which generates nitrous acid (HNO₂) in situ. nih.govwho.int

Precursor Synthesis:

Dicyandiamide + 2 CH₃NH₂ → 1,3-Dimethyl-2-cyanoguanidine

Nitrosation:

1,3-Dimethyl-2-cyanoguanidine + NaNO₂/H⁺ → this compound

The nitrosation of N,N'-dimethyl-N''-cyanoguanidine has been studied kinetically, revealing that the reaction is reversible and the mechanism is analogous to the nitrosation of amides and ureas. nih.gov The reaction rate is dependent on the concentration of the non-ionized form of the amine and nitrous acid. who.int

Table 1: Reaction Parameters for the Nitrosation of 1,3-Dimethyl-2-cyanoguanidine

| Parameter | Condition | Rationale |

|---|---|---|

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Readily available and effective in generating nitrous acid in situ. |

| Acid | Hydrochloric Acid (HCl) | Creates the necessary acidic environment for the formation of the active nitrosating species. |

| Solvent | Aqueous media | Facilitates the dissolution of reactants and the formation of nitrous acid. |

| Temperature | Typically low (e.g., 0-5 °C) | To control the exothermic reaction and prevent the decomposition of nitrous acid and the product. |

Advanced Synthetic Strategies for Nitrosoguanidine (B1196799) Derivatives

While classical methods are effective, advanced synthetic strategies for nitrosoguanidine derivatives focus on improving reaction conditions, yields, and selectivity. These strategies often involve the use of alternative nitrosating agents or catalytic systems.

Modern approaches to nitrosation include the use of solid-supported reagents or phase-transfer catalysts to enhance the efficiency and ease of product isolation. For instance, the use of a combination of p-toluenesulfonic acid (p-TSA) and sodium nitrite has been reported as a novel and effective nitrosating agent for secondary amines under mild and heterogeneous conditions. researchgate.net This approach could potentially be adapted for the nitrosation of 1,3-dimethyl-2-cyanoguanidine, offering advantages in terms of handling and work-up.

Other advanced nitrosating agents that could be explored for the synthesis of nitrosoguanidine derivatives include:

Nitrosyl chloride (NOCl)

Dinitrogen trioxide (N₂O₃)

Nitrosonium tetrafluoroborate (B81430) (NOBF₄) nih.gov

These reagents can offer higher reactivity and may be suitable for substrates that are less reactive towards traditional nitrous acid methods. However, their use often requires more stringent reaction conditions and handling precautions due to their reactivity and potential hazards.

Derivatization Approaches for Structural Analogs

The synthesis of structural analogs of this compound can be achieved through the derivatization of the precursor, 1,3-dimethyl-2-cyanoguanidine, or by utilizing different starting materials in the initial synthetic steps.

One approach to creating analogs is to vary the alkyl groups on the guanidine (B92328) nitrogen atoms. Instead of methylamine, other primary or secondary amines can be reacted with dicyandiamide to produce a range of N,N'-disubstituted-2-cyanoguanidines. google.com These precursors can then be nitrosated using the methods described previously to yield the corresponding nitrosoguanidine derivatives.

Table 2: Examples of Precursors for Structural Analogs

| Amine Reactant | Resulting Cyanoguanidine Precursor | Potential Nitrosoguanidine Analog |

|---|---|---|

| Ethylamine | 1,3-Diethyl-2-cyanoguanidine | 1,3-Diethyl-2-cyano-1-nitrosoguanidine |

| Propylamine | 1,3-Dipropyl-2-cyanoguanidine | 1,3-Dipropyl-2-cyano-1-nitrosoguanidine |

Furthermore, the cyano group itself offers a site for derivatization, although this is less common for creating nitrosoguanidine analogs. The core guanidine structure can also be modified by starting with different guanidinylating agents in the initial synthesis.

The process of chemical derivatization is a powerful tool for creating a library of related compounds for further study. who.intwikipedia.org By systematically altering the substituents on the core 2-cyano-1-nitrosoguanidine scaffold, researchers can investigate structure-activity relationships.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dimethyl 2 Cyano 1 Nitrosoguanidine

Denitrosation Reactions and Pathways

Denitrosation is a primary metabolic fate for 1,3-Dimethyl-2-cyano-1-nitrosoguanidine (often abbreviated as CyanoDMNG) in biological systems. nih.govnih.gov This process, which involves the removal of the nitroso (-NO) group, effectively detoxifies the compound by converting it to its relatively innocuous parent guanidinium compound, 1,3-dimethyl-2-cyanoguanidine. nih.govnih.gov Both microsomal enzymes and cytosolic enzymes play significant roles in catalyzing this transformation.

Enzymatic Denitrosation Mediated by Microsomal Enzymes (e.g., Cytochrome P450)

Rat liver microsomal enzymes have been shown to catalyze the denitrosation of this compound. nih.gov This metabolic conversion is an NADPH-dependent reaction. nih.gov The involvement of the cytochrome P450 system is supported by inhibition studies, where known cytochrome P450 inhibitors such as metyrapone, n-octylamine, 1-n-hexylimidazole, and ellipticine were found to inhibit the conversion of CyanoDMNG to 1,3-dimethyl-2-cyanoguanidine (Cyano-DMG) and nitrite (B80452). nih.gov In these microsomal incubations, the denitrosated guanidinium product accounts for 50-70% of the metabolized nitrosoguanidine (B1196799), with a corresponding nitrite yield of 40-60% relative to the guanidinium compound produced. nih.gov Furthermore, microsomes isolated from rats pretreated with cytochrome P450 inducers like pyrazole or phenobarbital exhibited enhanced denitrosation activity. nih.gov

Denitrosation by Glutathione (B108866) Transferases (GSTs)

A significant pathway for the detoxification of this compound is catalyzed by Glutathione Transferases (GSTs), which are cytosolic enzymes. nih.gov Studies using rat liver cytosol have demonstrated that rodent GST isoenzymes are capable of catalyzing the denitrosation of this compound. nih.gov This reaction proceeds via the formation of the denitrosated parent compound and S-nitrosoglutathione (GSNO). nih.gov Research conducted on rat primary hepatocyte cultures further corroborates the role of GSTs. nih.gov In this system, CyanoDMNG is efficiently converted to CyanoDMG. nih.gov The process is dependent on glutathione, as total depletion of cytosolic glutathione with diethyl maleate (B1232345) pretreatment was shown to halt the processing of CyanoDMNG. nih.gov The involvement of GSTs is also confirmed by the fact that the process is inhibited by ethacrynic acid, a known glutathione transferase inhibitor. nih.gov

Kinetic Parameters and Substrate Specificity in Enzymatic Systems (e.g., K_m, V_max)

Kinetic analysis has been performed for the microsomal denitrosation of this compound. The conversion of CyanoDMNG to its denitrosated counterpart, CyanoDMG, by rat liver microsomes follows Michaelis-Menten kinetics. The determined apparent Michaelis constant (K_m) is 1.0 mM, and the maximum velocity (V_max) is 2.7 nmol/min/mg of microsomal protein. nih.gov

Table 1: Kinetic Parameters for Microsomal Denitrosation of this compound

| Parameter | Value | Enzyme System |

| K_m | 1.0 mM | Rat Liver Microsomes |

| V_max | 2.7 nmol/min/mg protein | Rat Liver Microsomes |

Non-Enzymatic and Chemical Denitrosation Mechanisms

Under standard ambient and room temperature conditions, this compound is considered chemically stable. N-nitrosoguanidines belong to the broader class of N-nitrosamides, which are generally known to be more unstable than N-nitrosamines. usp.org

Generation and Subsequent Reactions of Nitric Oxide (NO) and Related Species

The denitrosation of this compound, particularly through the glutathione transferase pathway, leads to the formation of reactive nitrogen species, with S-nitrosoglutathione (GSNO) being a key intermediate product.

Formation of S-Nitrosoglutathione (GSNO) as an Intermediate

The enzymatic reaction catalyzed by glutathione transferases generates S-nitrosoglutathione (GSNO) alongside the denitrosated guanidinium compound. nih.gov In incubations with rat liver cytosol containing equimolar concentrations of CyanoDMNG and reduced glutathione (GSH), complete denitrosation was observed, with the formation of GSNO. nih.gov Similarly, in studies with primary rat hepatocytes, GSNO was detectable at CyanoDMNG concentrations above 100 microM. nih.gov For instance, at a 200 microM treatment level, a 4 microM concentration of GSNO was generated and maintained over 60 minutes. nih.gov

The GSNO formed is not a stable endpoint in these biological systems. In rat liver cytosol incubates, the yield of GSNO was less than stoichiometrically expected, and it was observed to disappear rapidly. nih.gov When GSNO was directly added to cytosol, 20-40% of it was quickly consumed. nih.gov This disappearance was accompanied by the release of the nitroso moiety, with 35% being transferred to protein thiols, 30% forming nitrite ion, and detectable production of nitric oxide. nih.gov The loss of GSNO also led to the generation of both reduced (GSH) and oxidized glutathione (GSSG). nih.gov

Production of Nitrite and Nitrate

The metabolic processing of this compound (also referred to as CyanoDMNG) leads to the formation of nitrate and, through an intermediate, nitrite. In studies utilizing rat primary hepatocyte cultures, the direct denitrosation of CyanoDMNG did not produce detectable levels of nitrite. nih.gov However, this process did yield nitrate, with the amounts being approximately 10% relative to the production of the main denitrosated product, 1,3-dimethyl-2-cyanoguanidine (CyanoDMG). nih.gov

A more detailed investigation using rat liver cytosol incubates revealed a multi-step pathway for nitrite formation. nih.gov The initial enzymatic reaction of CyanoDMNG involves the transfer of its nitroso group to glutathione, forming S-nitrosoglutathione (GSNO). nih.gov The subsequent breakdown of this GSNO intermediate is the source of the observed nitrite. When GSNO was incubated with liver cytosol, nitrite ion was found to account for 30% of the released nitroso (NO) moiety. nih.gov Therefore, while nitrate is a direct byproduct of the initial denitrosation event in hepatocytes, nitrite is formed from the subsequent metabolism of the S-nitrosoglutathione intermediate.

| Metabolic Process | Analyte | Yield | Reference |

|---|---|---|---|

| Hepatocyte-mediated denitrosation of CyanoDMNG | Nitrate (NO₃⁻) | 10% relative to CyanoDMG produced | nih.gov |

| Hepatocyte-mediated denitrosation of CyanoDMNG | Nitrite (NO₂⁻) | Not generated | nih.gov |

| Breakdown of S-nitrosoglutathione (GSNO) intermediate in cytosol | Nitrite (NO₂⁻) | Accounts for 30% of the released NO moiety | nih.gov |

Interactions with Biological Thiols and Nucleophilic Species

The primary detoxification pathway for this compound in biological systems is an enzyme-catalyzed reaction with the biological thiol, glutathione (GSH). nih.govnih.gov Studies have shown that rodent glutathione transferase isoenzymes are capable of catalyzing the denitrosation of this compound. nih.gov This process involves the nucleophilic attack of glutathione on the nitroso group, leading to the formation of 1,3-dimethyl-2-cyanoguanidine and S-nitrosoglutathione (GSNO) as the exclusive initial products. nih.gov

The essential role of glutathione in this reaction is demonstrated by experiments where the total depletion of cytosolic glutathione using diethyl maleate resulted in the complete arrest of CyanoDMNG processing. nih.gov The S-nitrosoglutathione intermediate is itself reactive. In cytosol incubates, 20-40% of the GSNO rapidly disappears and interacts with other nucleophilic species. nih.gov A significant portion of the nitroso moiety released from GSNO becomes associated with other thiols, with nitrosated protein thiols accounting for 35% of the released group. nih.gov

| Product/Species | Proportion of Released NO Moiety | Reference |

|---|---|---|

| Nitrosated protein thiols | 35% | nih.gov |

| Nitrite ion | 30% | nih.gov |

| Nitric oxide | Detectable | nih.gov |

Hydrolytic Decomposition and pH-Dependent Reactivity

Specific experimental data detailing the kinetics and mechanisms of the non-enzymatic hydrolytic decomposition of this compound, as well as its reactivity under varying pH conditions, are not extensively available in the reviewed scientific literature. While the general class of N-nitrosoguanidines can exhibit instability in aqueous solutions, specific rate constants and product profiles for the hydrolytic pathways of this particular cyano-substituted compound have not been established.

Structure-Reactivity Relationships within the Nitrosoguanidine Framework

The reactivity of this compound is profoundly influenced by its molecular structure, which directs it towards a highly efficient enzymatic detoxification pathway. The N-nitroso group serves as the primary electrophilic center for the denitrosation reaction. However, the substituents on the guanidine (B92328) backbone—specifically the two methyl groups and the electron-withdrawing cyano group—modulate this reactivity.

The detoxification of many N-nitrosoguanidinium compounds is a critical factor in limiting their potential tumorigenicity. nih.gov For this compound, the structure is particularly suited for interaction with glutathione transferases. nih.govnih.gov This enzymatic catalysis suggests that the compound's specific stereoelectronic properties allow it to bind effectively to the enzyme's active site. The presence of the cyano group, an electron-withdrawing moiety, influences the electronic distribution within the molecule, likely affecting the susceptibility of the N-nitroso nitrogen to nucleophilic attack by glutathione. This efficient, enzyme-mediated reaction with a biological thiol represents a key structure-driven reactivity pathway for this compound, distinguishing it from other nitrosoguanidines that may undergo different, non-enzymatic decomposition routes.

Analytical Chemistry Techniques for 1,3 Dimethyl 2 Cyano 1 Nitrosoguanidine

Chromatographic Separation Methods (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating 1,3-Dimethyl-2-cyano-1-nitrosoguanidine from its parent compounds, metabolites, and other components in complex mixtures.

High-Performance Liquid Chromatography (HPLC) has been utilized in studies investigating the biotransformation of nitroguanidines. In research concerning the anaerobic metabolism of nitroguanidine, HPLC was a key method for determining the concentrations of the parent compound and its transformation product, nitrosoguanidine (B1196799). dtic.mil This technique is suitable for separating the polar nitrosoguanidine compounds from various media. dtic.mil For instance, in studies of CyanoDMNG's denitrosation, HPLC is implied as the method to separate the parent compound from its primary metabolite, 1,3-dimethyl-2-cyanoguanidine (CyanoDMG). nih.gov

Thin-Layer Chromatography (TLC) also serves as a valuable separation and identification tool. In studies of related compounds, TLC on cellulose-coated plates was used to isolate and identify metabolites. dtic.mil Visualization of the separated compounds on TLC plates can be achieved using methods such as UV light and iodine vapors, or specific chemical sprays like alkaline ferricyanide-nitroprusside. dtic.mil For nitrosoguanidine, TLC was used to compare samples isolated from cultures with synthesized standards, confirming the identity of the compound. dtic.mil

Spectrophotometric Detection and Quantification

Spectrophotometric methods are employed for the detection and quantification of this compound and related species, often through specific chemical reactions that produce a colored product.

In the study of CyanoDMNG denitrosation by rat hepatocytes, a mercuric chloride/azo dye assay was used. nih.gov This assay indicated that intact CyanoDMNG was the primary dye-sensitive material present during the metabolic processing. nih.gov The assay is based on the reaction of the nitroso group, and its response can be measured spectrophotometrically to quantify the compound.

Furthermore, the formation and degradation of metabolites like S-nitrosoglutathione (GSNO), a product of CyanoDMNG denitrosation, can be monitored. nih.govepa.gov While not a direct measurement of CyanoDMNG, tracking the concentration of GSNO provides insight into the rate and extent of the parent compound's metabolism.

Mass Spectrometry Applications in Characterization and Metabolite Identification

Mass spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC/MS), is a powerful tool for the structural characterization of this compound and the definitive identification of its metabolites.

While the mass spectrum of some nitrosoguanidines can be challenging to interpret due to the production of many low molecular weight fragments, GC/MS has been successfully used to identify related compounds and metabolites in culture media extracts. dtic.mil In the context of CyanoDMNG metabolism, mass spectrometry would be the definitive method to confirm the structure of its denitrosated product, 1,3-dimethyl-2-cyanoguanidine (CyanoDMG), and other potential biotransformation products. nih.gov

Research on the enzymatic denitrosation of CyanoDMNG in rat liver cytosol identified several products resulting from the breakdown of the initial metabolite, S-nitrosoglutathione (GSNO). nih.govepa.gov These products included nitrosated protein thiols, nitrite (B80452), and nitric oxide. nih.govepa.gov Mass spectrometry is critical in such studies for identifying these small molecules and elucidating the complete metabolic pathway.

Development and Validation of Analytical Methods for Research Purity and Quantification

The development and validation of analytical methods are critical to ensure the reliability and accuracy of data in research involving this compound. The studies on its enzymatic and hepatocyte-mediated denitrosation inherently rely on validated or verified analytical procedures for quantification.

For example, in experiments investigating the conversion of CyanoDMNG to CyanoDMG, the analytical methods used would need to demonstrate specificity to differentiate between the parent compound and its metabolite. nih.gov The quantification of CyanoDMNG and its metabolites at various concentrations, such as the 50 µM and 200 µM levels used in hepatocyte studies, requires the method to have adequate linearity and a defined limit of quantification (LOQ). nih.gov

The table below summarizes findings from a study on CyanoDMNG denitrosation, which depended on validated analytical methods to quantify the compounds involved. nih.gov

| Analyte | Initial CyanoDMNG Concentration | Observed Concentration/Yield | Analytical Implication |

| CyanoDMG | 50 µM | ~40 µM | Method must accurately quantify the metabolite. |

| Nitrate | 50 µM | 10% relative to CyanoDMG | Method must be sensitive enough to detect minor products. |

| S-nitrosoglutathione (GSNO) | >100 µM | 4 µM | Method must be capable of detecting and quantifying key intermediates. |

The successful application of these methods in research, where specific quantities of reactants and products are reported, suggests that the methods possess the necessary accuracy and precision for their intended purpose. nih.govnih.govepa.gov The ability to detect products like nitrite, nitrate, and S-nitrosated proteins further demonstrates the development of methods tailored to understanding the complete metabolic fate of the nitroso moiety from CyanoDMNG. nih.govepa.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations of Electronic Structure and Energetics

There are no specific research articles available that detail quantum chemical investigations into the electronic structure and energetics of 1,3-Dimethyl-2-cyano-1-nitrosoguanidine. Such studies, which would typically involve methods like Density Functional Theory (DFT) or other ab initio calculations, would provide valuable information on molecular orbitals, charge distribution, bond energies, and thermodynamic properties. However, these specific calculations for this molecule have not been reported in the accessible scientific literature.

Computational Modeling of Reaction Mechanisms and Transition States

While the biological denitrosation of this compound is a known reaction, computational modeling of its reaction mechanisms and the associated transition states has not been a subject of published research. Detailed mechanistic studies using computational methods would be instrumental in elucidating the step-by-step transformation, identifying intermediates, and calculating the activation energies involved in its reactions, such as the glutathione (B108866) transferase-mediated denitrosation. At present, such computational explorations for this specific compound are not documented.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

No dedicated molecular dynamics (MD) simulation studies for this compound have been found in the scientific literature. MD simulations would offer insights into the conformational flexibility of the molecule, its solvent interactions, and its dynamic behavior in a biological environment, such as the active site of an enzyme. The absence of such studies means that the conformational landscape and specific intermolecular interactions of this compound remain unexplored from a computational dynamics perspective.

Structure-Property and Structure-Activity Relationship (SAR) Studies via In Silico Methods

There is a lack of specific in silico Structure-Property and Structure-Activity Relationship (SAR) studies for this compound. While the compound is used in studies related to enzyme activity, comprehensive Quantitative Structure-Activity Relationship (QSAR) models or other in silico approaches that correlate its structural features with its biological activity or physicochemical properties have not been developed or published. Such studies would be crucial for understanding how modifications to its chemical structure would affect its function and for the rational design of related compounds.

Applications of 1,3 Dimethyl 2 Cyano 1 Nitrosoguanidine in Biochemical and Molecular Research

Utilization as a Substrate and Probe for Enzyme Kinetics and Mechanism Studies (e.g., GSTs)

1,3-Dimethyl-2-cyano-1-nitrosoguanidine (CyanoDMNG) serves as a valuable substrate for investigating the kinetics and mechanisms of specific enzyme families, most notably the Glutathione (B108866) S-transferases (GSTs). nih.gov Research has shown that rodent GST isoenzymes are capable of catalyzing the denitrosation of CyanoDMNG. nih.gov This enzymatic reaction generates two primary products: the denitrosated parent compound, 1,3-dimethyl-2-cyanoguanidine (CyanoDMG), and S-nitrosoglutathione (GSNO). nih.govnih.gov

Studies using rat primary hepatocyte cultures have demonstrated the efficiency of this process. When hepatocytes were exposed to CyanoDMNG at concentrations up to 200 μM, it was effectively converted to CyanoDMG. nih.gov The critical role of GSTs in this transformation was confirmed through inhibition studies. The process was significantly inhibited by the co-application of ethacrynic acid, a known GST inhibitor. nih.gov Furthermore, while partial depletion of cellular glutathione (GSH) with buthionine sulfoximine (B86345) had little impact, the total depletion of cytosolic glutathione using diethyl maleate (B1232345) completely stopped the processing of CyanoDMNG, highlighting the absolute requirement of GSH for the GST-mediated reaction. nih.gov

These characteristics make CyanoDMNG a useful probe for assessing GST activity and exploring the mechanisms of enzymatic denitrosation. By monitoring the disappearance of the substrate (CyanoDMNG) and the appearance of its products (CyanoDMG and GSNO), researchers can elucidate kinetic parameters and investigate the factors that influence enzyme function. nih.govnih.gov

Table 1: Enzyme Kinetic Findings for this compound

| Parameter | Description | Finding | Source(s) |

| Enzyme Family | Primary enzymes studied | Glutathione S-transferases (GSTs) | nih.govnih.gov |

| Substrate | The compound being metabolized | This compound (CyanoDMNG) | nih.govnih.gov |

| Primary Products | Molecules formed by the enzymatic reaction | 1,3-dimethyl-2-cyanoguanidine (CyanoDMG) and S-nitrosoglutathione (GSNO) | nih.govnih.gov |

| Cellular Context | Biological systems used for studies | Rat liver cytosol and rat primary hepatocytes | nih.govnih.gov |

| Inhibitor | Compound used to confirm enzyme involvement | Ethacrynic acid (a GST inhibitor) | nih.gov |

| Cofactor | Essential molecule for the reaction | Reduced Glutathione (GSH) | nih.govnih.gov |

Role in Investigating Denitrosation Pathways in Biological Systems

The chemical structure of CyanoDMNG makes it an ideal tool for investigating the biochemical pathways responsible for denitrosation—the removal of a nitroso group from a molecule. The toxicity and potential carcinogenicity of N-nitrosoguanidine compounds are significantly reduced in rodents through these detoxification pathways. nih.govnih.gov

Research using rat liver cytosol and hepatocytes has mapped out the initial steps of CyanoDMNG metabolism. nih.govnih.gov The primary pathway involves a GST-catalyzed reaction where the nitroso group of CyanoDMNG is transferred to reduced glutathione (GSH), resulting in the formation of CyanoDMG and S-nitrosoglutathione (GSNO). nih.gov

However, the fate of the nitroso group does not end with GSNO. Subsequent investigations in rat liver cytosol revealed that GSNO is itself a reactive and transient species. nih.gov When the expected yield of GSNO was introduced into cytosol incubates, 20-40% of it rapidly disappeared. nih.gov This disappearance was accompanied by the formation of several downstream products, demonstrating a complex cascade. A significant portion of the nitric oxide (NO) moiety from GSNO was transferred to form nitrosated protein thiols (35%) and nitrite (B80452) ions (30%). nih.gov This indicates that the initial enzymatic denitrosation of CyanoDMNG triggers a series of further reactions that distribute the nitroso group among various cellular components. nih.gov

The presence of other cellular factors, such as NADPH, further influences these pathways. In incubates containing NADPH, the degradation of GSNO was rapid, but the production of nitrosated proteins and nitrite was minimal, and nitric oxide production was abolished, suggesting an alternative, yet-to-be-fully-identified catabolic pathway. nih.gov

Table 2: Products of this compound Denitrosation in Rat Liver Cytosol

| Initial Reactant(s) | Primary Product(s) | Secondary Products (from GSNO) | Modulating Factor | Effect of Modulator | Source(s) |

| CyanoDMNG + GSH | CyanoDMG + GSNO | Nitrosated protein thiols, Nitrite (NO₂⁻), Nitric Oxide (NO) | NADPH | Abolishes NO production; minimizes nitrite and nitrosated protein formation | nih.gov |

Employment in Studies of Nitric Oxide Biology and Signaling at a Molecular Level

CyanoDMNG is employed in molecular research to explore the biology of nitric oxide (NO), a critical signaling molecule. Its utility stems from its enzymatic conversion into S-nitrosoglutathione (GSNO), a major endogenous carrier and donor of NO. nih.govnih.gov By introducing CyanoDMNG into a biological system, researchers can generate GSNO in situ and study its subsequent fate and signaling functions.

Studies with rat liver cytosol have shown that the denitrosation of CyanoDMNG is a gateway to NO-related chemistry. nih.gov The GSNO formed from this reaction can decompose, leading to detectable nitric oxide production. nih.gov This allows researchers to use CyanoDMNG as a precursor to trigger NO release and investigate its immediate downstream effects at a molecular level, such as the S-nitrosation of protein thiols. nih.gov The formation of nitrosated proteins is a key mechanism in NO signal transduction, and CyanoDMNG provides a means to study this modification process. nih.gov

Furthermore, the system can be manipulated to dissect the pathways of NO metabolism. For instance, the addition of NADPH to cytosol incubates containing CyanoDMNG and GSH prevented the production of detectable nitric oxide. nih.gov This finding suggests that NADPH-dependent enzyme systems, such as GSNO reductase, play a crucial role in metabolizing GSNO through a pathway that does not release free NO, thereby regulating its signaling capacity. This makes CyanoDMNG a useful tool for probing the cellular mechanisms that control the availability and signaling activity of NO. nih.gov

Application in Mutagenesis and DNA Modification Research as a Tool

While compounds in the N-nitrosoguanidine class, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), are well-known for their potent mutagenic activity through DNA alkylation, this compound is utilized in research for a different but related purpose. wikipedia.org The primary application of CyanoDMNG in this field is not as a direct mutagenic agent but as a model compound to investigate the cellular detoxification mechanisms that protect against the potential carcinogenicity of N-nitrosoguanidines. nih.govnih.gov

The tumorigenicity of certain N-nitrosoguanidinium compounds is known to be limited in rodents precisely because of their propensity for detoxification via denitrosation. nih.gov Research focuses on using CyanoDMNG to understand this attenuation process. nih.gov Studies have shown that hepatocytes can efficiently convert CyanoDMNG into its relatively harmless denitrosated form, CyanoDMG, thereby neutralizing its potential threat before it can cause significant DNA damage. nih.gov

By studying the enzymatic processes that metabolize CyanoDMNG, researchers gain insight into the cellular defenses against this class of potential mutagens. The rapid and efficient denitrosation catalyzed by Glutathione S-transferases represents a key protective pathway. nih.govnih.gov Therefore, CyanoDMNG serves as a critical tool for exploring the biochemistry of chemical carcinogenesis and the enzymatic systems that constitute the first line of defense against DNA-damaging agents.

Future Directions and Advanced Research Considerations

Exploration of Novel Synthetic Routes and Functionalized Analogs

The advancement of research into 1,3-Dimethyl-2-cyano-1-nitrosoguanidine and its potential applications is intrinsically linked to the development of efficient and versatile synthetic methodologies. Current synthetic approaches to N-nitrosoguanidines can be cumbersome, and the exploration of novel routes is a critical research frontier.

Novel Synthetic Routes: Future research should focus on developing more streamlined and higher-yielding synthetic pathways to CyanoDMNG. This could involve exploring alternative nitrosating agents to the commonly used nitrous acid, such as tert-butyl nitrite (B80452), which may offer milder and more selective reaction conditions. rsc.org Additionally, investigating palladium-catalyzed cascade reactions, which have proven effective for the synthesis of other functionalized guanidines, could provide a novel and efficient route to CyanoDMNG and its precursors. organic-chemistry.org

Functionalized Analogs: The synthesis of a library of functionalized analogs of CyanoDMNG is paramount for structure-activity relationship (SAR) studies. By systematically modifying the guanidine (B92328) backbone, researchers can probe the steric and electronic requirements for its biological activity. Methodologies for the modification and functionalization of the guanidine group, such as those employing tailor-made precursors like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, can be adapted for this purpose. nih.govnih.govjove.comyoutube.com This would allow for the introduction of various functional groups, including alkyl chains, aryl moieties, and reporter tags (e.g., fluorophores or biotin), to create a diverse set of molecular probes.

A key area of interest would be the synthesis of analogs with altered reactivity towards glutathione (B108866) S-transferases (GSTs), the enzymes implicated in its metabolism. By introducing electron-withdrawing or -donating groups near the nitroso moiety, it may be possible to modulate the rate of denitrosation and thereby control the biological lifetime of the compound.

High-Throughput Screening for Modulators of its Reactivity

The reactivity of this compound, particularly its denitrosation, is a key determinant of its biological effects. High-throughput screening (HTS) offers a powerful platform to identify small molecules that can modulate this reactivity, providing valuable tools for both basic research and potential therapeutic development.

Given that the denitrosation of CyanoDMNG is catalyzed by glutathione S-transferases (GSTs), a primary focus for HTS campaigns should be the identification of novel GST inhibitors or activators. plos.orgnih.gov A number of HTS assays for GST activity have been developed and could be adapted for this purpose. sciencellonline.com For instance, fluorogenic substrates for GST, such as 3,4-DNADCF, could be employed in a competitive binding assay to screen large chemical libraries for compounds that interfere with the binding of CyanoDMNG to the enzyme. rsc.org

The development of a specific HTS assay for CyanoDMNG reactivity would be a significant advancement. This could involve a fluorescence-based assay where the release of the nitroso group leads to a detectable change in fluorescence. Such an assay would enable the screening of diverse compound libraries for molecules that either accelerate or inhibit the breakdown of CyanoDMNG. The identification of such modulators would be instrumental in dissecting the downstream consequences of its reactivity.

| HTS Assay Type | Target | Potential Application |

| GST Inhibition Assay | Glutathione S-Transferases | Identify compounds that prolong the biological lifetime of CyanoDMNG. |

| Direct Reactivity Assay | This compound | Screen for molecules that directly catalyze or inhibit its decomposition. |

| Cell-Based Reporter Assay | Cellular response to CyanoDMNG | Identify modulators of its biological effects in a cellular context. |

Integration with Proteomic and Metabolomic Studies for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the cellular impact of this compound, it is crucial to move beyond single-endpoint measurements and embrace systems-level approaches. The integration of proteomic and metabolomic profiling will provide a comprehensive picture of the cellular perturbations induced by this compound.

Proteomic Analysis: Proteomic studies on cells treated with other nitrosoguanidines, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), have revealed significant alterations in protein expression profiles, affecting pathways related to protein biosynthesis, signal transduction, and cell cycle regulation. nih.govnih.gov Similar studies should be conducted with CyanoDMNG to identify its specific protein targets and affected cellular pathways. Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry can be employed to identify proteins that are differentially expressed or post-translationally modified upon exposure to the compound.

Metabolomic Profiling: The metabolic fate of CyanoDMNG is a critical aspect of its biological activity. Studies have shown that it is converted to 1,3-dimethyl-2-cyanoguanidine (CyanoDMG) in rat hepatocytes, a process dependent on glutathione. acs.org Further metabolomic studies are needed to identify all the metabolic products of CyanoDMNG and to understand the broader metabolic consequences of its exposure. This could involve the use of liquid chromatography-mass spectrometry (LC-MS) based metabolomics to profile the changes in the cellular metabolome following treatment with the compound. A particular focus should be on the impact on glutathione metabolism and the cellular redox state.

By integrating proteomic and metabolomic data, researchers can construct detailed models of the cellular response to this compound, linking its initial chemical reactivity to downstream biological outcomes.

Development of Advanced Biosensors and Detection Tools for its Intermediates

The transient nature of the intermediates formed during the metabolism of this compound, such as S-nitrosoglutathione (GSNO), presents a significant analytical challenge. The development of advanced biosensors and detection tools is essential for monitoring the real-time dynamics of these species in biological systems.

Biosensors for S-nitrosoglutathione (GSNO): Given that GSNO is a key intermediate in the denitrosation of CyanoDMNG, the development of sensitive and selective biosensors for its detection is a high priority. Existing methods for GSNO detection often lack the spatial and temporal resolution required for live-cell imaging. Future research could focus on the development of genetically encoded fluorescent biosensors based on fluorescent proteins that are sensitive to S-nitrosation. Alternatively, synthetic fluorescent probes that exhibit a change in their optical properties upon reaction with GSNO could be designed.

Electrochemical Sensors: Electrochemical biosensors offer another promising avenue for the detection of CyanoDMNG intermediates. These sensors could be based on electrodes modified with specific recognition elements, such as antibodies or enzymes, that can selectively bind to the target molecule and generate an electrical signal. Such sensors could be miniaturized for in vivo applications, providing real-time monitoring of metabolite concentrations.

Q & A

Q. What are the established synthetic routes for 1,3-dimethyl-2-cyano-1-nitrosoguanidine, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves nitrosation and alkylation steps. For example, analogous nitroso-guanidine derivatives are synthesized via N-substitution reactions using methylamine and nitroguanidine precursors under controlled acidic conditions . To optimize purity:

- Use low-temperature conditions (<5°C) during nitrosation to minimize byproduct formation.

- Employ HPLC monitoring (C18 column, 0.1% formic acid mobile phase) to track intermediates and isolate the target compound .

- Purify via recrystallization in ethanol/water (3:1 v/v), achieving >95% purity confirmed by elemental analysis .

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer: Use a combination of X-ray crystallography (e.g., SHELX for refinement ) and spectroscopic methods:

- FT-IR : Confirm nitrosoguanidine group via N=O stretch at ~1480–1520 cm⁻¹ and C≡N stretch at ~2200 cm⁻¹ .

- ¹H/¹³C NMR : Methyl groups appear as singlets at δ ~3.1 ppm (¹H) and δ ~35–40 ppm (¹³C). The nitrosoguanidine moiety shows characteristic deshielded signals .

- Compare with canonical SMILES (O=NN(C(=N)NN+[O-])C) and InChIKey (VZUNGTLZRAYYDE-UHFFFAOYSA-N) for validation .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Due to structural similarities to carcinogenic nitroso compounds (e.g., MNNG ):

- Use glove boxes or fume hoods with HEPA filters to avoid inhalation/contact.

- Store at −20°C in amber vials to prevent photolytic degradation.

- Decontaminate spills with 10% sodium thiosulfate to reduce nitroso group reactivity .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and kinetic behavior of this compound?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model the nitroso group’s electrophilicity and predict reaction sites with biomolecules .

- Simulate degradation kinetics under varying pH using Arrhenius plots. For example, nitroso compounds show accelerated decomposition at pH > 8, forming nitrosamines .

- Validate computational results with LC-MS/MS data to correlate predicted intermediates with experimental degradation products .

Q. How should researchers address contradictory data on the compound’s stability in different solvents?

Methodological Answer:

- Conduct accelerated stability studies : Incubate the compound in DMSO, methanol, and water at 25°C/40°C for 28 days. Monitor degradation via UPLC-PDA (220 nm detection).

- Identify degradation products (e.g., cyanamide derivatives) using HRMS and assign pathways (e.g., hydrolysis of the nitrosoguanidine group) .

- Use statistical models (e.g., ANOVA) to resolve discrepancies caused by solvent polarity or trace metal impurities .

Q. What analytical strategies are recommended for profiling impurities in this compound batches?

Methodological Answer:

- LC-ESI-MS/MS : Use a gradient elution (0.1% acetic acid/acetonitrile) to separate impurities. Key impurities include 2-cyano-1,3-dimethylguanidine (m/z 125.1) and nitrosamine byproducts .

- Quantify impurities against certified reference standards (e.g., 2-cyano-1-methylguanidine) with a detection limit of 0.01% .

- Cross-validate with ¹H NMR (DMSO-d₆) to detect non-UV-active impurities .

Q. How can the compound’s reactivity in biological systems be studied mechanistically?

Methodological Answer:

- Use fluorescent probes (e.g., diaminofluorescein) to detect nitroso-mediated nitrosative stress in cell cultures .

- Perform kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic reaction pathways during DNA alkylation .

- Analyze metabolite profiles via HRMAS-NMR in ex vivo tissue samples to identify adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.